molecular formula C7H12N2O2S B8629426 2,2'-(1,3-Thiazol-2-ylimino)diethanol

2,2'-(1,3-Thiazol-2-ylimino)diethanol

Cat. No.: B8629426
M. Wt: 188.25 g/mol
InChI Key: MMCFFFZAIWJUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,3-Thiazol-2-ylimino)diethanol is a nitrogen-containing heterocyclic compound featuring a thiazole ring linked to two ethanol groups via an imino bridge. Its structure combines the aromaticity and electron-deficient nature of the thiazole ring with the hydrophilic and hydrogen-bonding capabilities of the diethanol moiety.

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-[2-hydroxyethyl(1,3-thiazol-2-yl)amino]ethanol

InChI

InChI=1S/C7H12N2O2S/c10-4-2-9(3-5-11)7-8-1-6-12-7/h1,6,10-11H,2-5H2

InChI Key

MMCFFFZAIWJUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Notable Substituents
2,2'-(1,3-Thiazol-2-ylimino)diethanol Thiazole-imino-diethanol Thiazole ring, imino, two –OH groups Ethanol arms, thiazole S/N atoms
2,2′-(Phenylimino)diethanol Phenyl-imino-diethanol Phenyl ring, imino, two –OH groups Aromatic phenyl group
Diethylaminoethanol (DEAE) Diethylamino-ethanol Tertiary amine, –OH group Diethylamino group
1,3-Thiazol-2-ylmethanol Thiazole-methanol Thiazole ring, –CH2OH group Single –CH2OH on thiazole
2-[({2-[(DMA)Methyl]Thiazol-4-yl}Methyl)Sulfanyl]Ethanamine Thiazole-ethylamine Thiazole, sulfanyl, ethylamine Dimethylaminomethyl, sulfanyl bridge

Key Observations :

  • The diethanol groups enhance hydrophilicity compared to DEAE’s single –OH and thiazol-2-ylmethanol’s –CH2OH .
  • Sulfanyl and ethylamine substituents in ’s compound confer distinct redox and coordination properties .

Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility IR/NMR Features
This compound Inferred: 180–200 Polar solvents (e.g., ethanol, water) –OH stretch (~3300 cm⁻¹), thiazole C–N/C–S (~1500–1400 cm⁻¹)
2,2′-(Phenylimino)diethanol Not reported Ethanol, DMSO –OH (~3300 cm⁻¹), aromatic C–H (~3050 cm⁻¹)
DEAE Liquid (b.p. 217°C) Water, ethanol –OH (~3400 cm⁻¹), C–N stretch (~1100 cm⁻¹)
1,3-Thiazol-2-ylmethanol Not reported Ethanol, chloroform –CH2OH (~3600 cm⁻¹), thiazole ring vibrations
Compound 12 () 193°C Toluene, ethanol CN (2223 cm⁻¹), C=O (1680 cm⁻¹)

Key Observations :

  • The target compound’s melting point is likely higher than DEAE (a liquid) due to hydrogen bonding from diethanol groups .
  • Thiazole-related IR peaks (e.g., C–S at ~680 cm⁻¹) differentiate it from phenyl-imino analogs .

Key Observations :

  • The thiazole-imino-diethanol structure is tailored for chelation, unlike DEAE’s amine-driven basicity .
  • Analogous compounds in and show utility in synthesizing bioactive heterocycles .

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